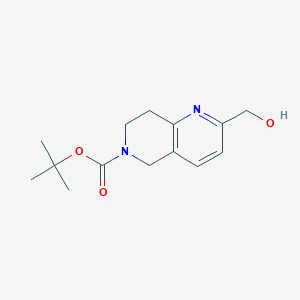

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

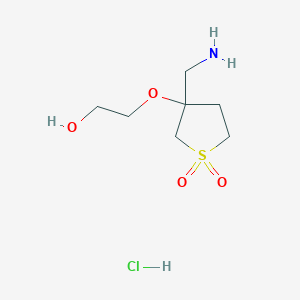

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a derivative of 2-azetidinone, which is a four-membered β-lactam ring with potential biological activities. The core structure of this compound is modified with a pyrazine moiety and a cyclohexene substituent, which may influence its chemical and biological properties.

Synthesis Analysis

The synthesis of related 2-azetidinone derivatives typically involves a [2+2] cycloaddition reaction, starting from pyrazine-2,3-dicarboxylic acid, which is converted to the corresponding diester. This is followed by hydrazinolysis to afford dicarbohydrazide, which is then treated with various substituted aldehydes to yield Schiff bases. These Schiff bases are reacted with chloroacetochloride or dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux to produce the desired 2-azetidinone derivatives . Although the specific synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 2-azetidinone derivatives is characterized by spectroscopic methods such as IR, ^1H NMR, ^13C NMR, and elemental analysis . The stereochemistry of related compounds has been determined using 2D NMR techniques, including COSY, HSQC, HMBC, and ROESY, which suggest a twin-chair conformation with equatorial orientation of aryl substitutions in solution . These techniques could be applied to determine the molecular structure and stereochemistry of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of 2-azetidinone derivatives is influenced by the β-lactam ring and the substituents attached to it. The presence of the pyrazine moiety and the cyclohexene substituent could affect the compound's reactivity in cyclocondensation reactions, which can be carried out in alkaline aqueous media under microwave irradiation . This method provides a greener approach to synthesizing nitrogen-containing heterocycles, which could be applicable to the synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. The biological activities of these compounds, including antimicrobial activity, are also important aspects of their chemical properties. Some 2-azetidinone derivatives have shown excellent antibacterial and antifungal activities , and similar activities could be expected for N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, depending on its specific substituents and stereochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on pyrazine and azetidine derivatives focuses on developing new synthetic routes and characterizing novel compounds for potential applications in medicinal chemistry. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, showing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential of such compounds in cancer research (Hassan et al., 2014).

Medicinal Chemistry Applications

Derivatives of pyrazine and azetidine have been explored for their medicinal chemistry applications, including antiviral, antibacterial, and antitumor activities. For example, a study detailed the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity (Hebishy et al., 2020). Another research effort synthesized enaminones as building blocks for substituted pyrazoles, which showed antitumor and antimicrobial activities (Riyadh, 2011).

Catalysis and Oxidation Studies

In the context of catalysis, studies have demonstrated the use of pyrazine derivatives in the oxidation of saturated and aromatic hydrocarbons, suggesting their utility in synthetic chemistry and potentially in industrial applications (Schuchardt et al., 1996).

Ethylene Biosynthesis Inhibition

Pyrazinamide and its derivatives, closely related to pyrazine structures, have been found to block ethylene biosynthesis, an important phytohormone promoting the ripening of fruits and senescence of flowers. This discovery opens up potential applications in agriculture to decrease postharvest loss (Sun et al., 2017).

Propriétés

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c22-16(20-7-6-13-4-2-1-3-5-13)14-11-21(12-14)17(23)15-10-18-8-9-19-15/h4,8-10,14H,1-3,5-7,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIVSRJEKXGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)